Structure Elucidation of 3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid: A Multi-Technique Spectroscopic and Analytical Approach
Structure Elucidation of 3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid: A Multi-Technique Spectroscopic and Analytical Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and pharmaceutical development. It ensures reproducibility, informs understanding of structure-activity relationships (SAR), and is a critical component of regulatory submission. This guide provides a comprehensive, field-proven framework for the structural elucidation of 3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid, a molecule possessing a confluence of key pharmacophoric features: a sulfonamide, a carboxylic acid, and an ether. Moving beyond a simple recitation of methods, this document details the causality behind experimental choices and presents a self-validating system of protocols designed to deliver an irrefutable structural assignment. We will proceed through a logical workflow, beginning with fundamental compositional analysis and culminating in advanced two-dimensional NMR correlations to piece together the molecular puzzle.
Foundational Analysis: Elemental Composition and Molecular Mass
Before delving into the intricacies of atomic connectivity, the first step is to establish the molecular formula and exact mass. This provides the fundamental constraints for all subsequent spectroscopic interpretation.
Elemental Analysis
Elemental analysis by combustion is a robust technique to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS). This information allows for the calculation of the empirical formula, which, when combined with the molecular weight from mass spectrometry, confirms the molecular formula.
Expected Elemental Composition for C₁₆H₁₇NO₅S
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Molecular Weight: 335.37 g/mol
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Carbon (C): 57.30%
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Hydrogen (H): 5.11%
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Nitrogen (N): 4.18%
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Oxygen (O): 23.85%
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Sulfur (S): 9.56%
| Element | Theoretical Mass % |
| C | 57.30 |
| H | 5.11 |
| N | 4.18 |
| S | 9.56 |
| O | 23.85 |
Experimental Protocol: CHNS Combustion Analysis
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Sample Preparation: Accurately weigh 1-2 mg of the highly purified, dried compound into a tin capsule using a microbalance.
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Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).
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Combustion: The sample is combusted in an excess of oxygen at a temperature of 900-1000°C. This process converts the elements into simple gases (CO₂, H₂O, N₂, SO₂).
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Separation & Detection: The gaseous products are separated by gas chromatography and quantified using a thermal conductivity detector (TCD).
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Calculation: The instrument's software calculates the percentage of each element based on the detected gas concentrations and the initial sample weight. Oxygen content is typically determined by pyrolysis in a separate step or by difference.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact molecular weight of the compound, allowing for the confirmation of the molecular formula derived from elemental analysis. Electrospray Ionization (ESI) is the preferred method for a polar molecule containing a carboxylic acid, as it is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
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Calculated Monoisotopic Mass: 335.08273 Da
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Expected [M+H]⁺: 336.09001 m/z
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Expected [M-H]⁻: 334.07545 m/z
Tandem mass spectrometry (MS/MS) experiments provide crucial structural information through controlled fragmentation of the parent ion. The fragmentation patterns of aromatic sulfonamides are well-studied and often involve characteristic losses. A key fragmentation pathway for many aromatic sulfonamides is the extrusion of SO₂ (64 Da). Other expected cleavages include the S-N bond and fragmentation of the benzyl group.
| Ion | Expected m/z | Description |
| [M+H]⁺ | 336.0900 | Protonated molecular ion |
| [M-H]⁻ | 334.0755 | Deprotonated molecular ion |
| [M+H - H₂O]⁺ | 318.0799 | Loss of water from carboxylic acid |
| [M+H - SO₂]⁺ | 272.1128 | Loss of sulfur dioxide |
| C₇H₇⁺ | 91.0548 | Tropylium ion (from benzyl group) |
| C₈H₇O₃⁻ | 151.0395 | Deprotonated methoxybenzoic acid fragment |
Experimental Protocol: ESI-TOF HRMS Analysis
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Use positive ion mode to detect [M+H]⁺ and negative ion mode for [M-H]⁻.
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Mass Analysis (Full Scan): Acquire a full scan spectrum using a Time-of-Flight (TOF) analyzer to determine the accurate mass of the parent ion.
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Tandem MS (MS/MS): Select the parent ion of interest ([M+H]⁺) using the quadrupole, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and analyze the resulting fragment ions with the TOF analyzer.
Caption: Predicted MS/MS fragmentation pathway.
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H stretch | 3000 - 2850 | Medium |
| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong, Sharp |
| Sulfonamide | S=O asymmetric stretch | 1350 - 1300 | Strong |
| Sulfonamide | S=O symmetric stretch | 1165 - 1120 | Strong |
| Ether (Ar-O-C) | C-O stretch | 1275 - 1200 | Strong |
| Sulfonamide | S-N stretch | 950 - 910 | Medium |
The presence of a very broad absorption band from 3300-2500 cm⁻¹ is highly characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[1][2] The strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹ further confirms this group.[2] Additionally, two strong absorptions for the asymmetric and symmetric S=O stretching of the sulfonamide group are expected to be prominent.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
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Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
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Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
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Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.
Definitive Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the entire carbon-hydrogen framework and confirm the precise arrangement of substituents.
¹H NMR Spectroscopy: Proton Environment Analysis
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| COOH | ~11-13 | broad singlet | 1H | Deshielded acidic proton, position is concentration-dependent. |
| Ar-H (benzoic) | 7.5 - 8.2 | m | 3H | Protons on the electron-deficient benzoic acid ring are deshielded. |
| Ar-H (benzyl) | 7.2 - 7.4 | m | 5H | Standard aromatic region for a monosubstituted benzene ring. |
| CH₂ (benzyl) | ~4.4 | s | 2H | Methylene protons adjacent to the sulfonamide nitrogen. |
| OCH₃ (methoxy) | ~3.9 | s | 3H | Methyl protons of the electron-donating methoxy group. |
| N-CH₃ (methyl) | ~2.8 | s | 3H | Methyl protons attached to the sulfonamide nitrogen. |
Experimental Protocol: ¹H NMR Acquisition
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
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Instrument Tuning: Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the probe to optimize magnetic field homogeneity.
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Acquisition: Acquire the spectrum using a standard pulse sequence. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typical.
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Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
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Analysis: Calibrate the spectrum to the TMS signal. Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling patterns.
¹³C NMR Spectroscopy: Carbon Backbone Identification
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (acid) | ~168-172 | Carbonyl carbon of the carboxylic acid is highly deshielded. |
| Ar-C (C-O) | ~160 | Methoxy-substituted aromatic carbon is deshielded. |
| Ar-C (benzyl) | ~127-136 | Standard range for aromatic carbons of the benzyl group. |
| Ar-C (benzoic) | ~115-140 | Aromatic carbons of the substituted benzoic acid ring. |
| CH₂ (benzyl) | ~48-52 | Methylene carbon attached to nitrogen. |
| OCH₃ (methoxy) | ~56 | Methoxy carbon. |
| N-CH₃ (methyl) | ~35-40 | Methyl carbon attached to nitrogen. |
2D NMR: Unambiguous Structure Assembly
Two-dimensional NMR experiments are critical for assembling the molecular fragments identified by 1D NMR. They reveal through-bond correlations between nuclei, providing irrefutable proof of connectivity.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is used to definitively assign the ¹³C signals for all protonated carbons (CH, CH₂, CH₃).
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the overall molecular structure. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). These long-range correlations connect the molecular puzzle pieces.
Key Expected HMBC Correlations:
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Benzyl to Sulfonamide: A correlation from the benzylic CH₂ protons (~4.4 ppm) to the ipso-carbon of the benzoic acid ring attached to the sulfur.
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N-Methyl to Sulfonamide: A correlation from the N-CH₃ protons (~2.8 ppm) to the same ipso-carbon of the benzoic acid ring.
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Benzoic Acid Ring Connectivity: Correlations from the aromatic protons of the benzoic acid ring to the carboxylic acid carbonyl carbon (~170 ppm).
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Methoxy Group Placement: A correlation from the OCH₃ protons (~3.9 ppm) to the aromatic carbon to which the methoxy group is attached (~160 ppm).
Caption: Key HMBC correlations confirming connectivity.
Integrated Workflow for Structure Elucidation
The power of this approach lies in the integration of orthogonal techniques, where the output of one method validates and informs the interpretation of the next.
Caption: Integrated workflow for structure elucidation.
Conclusion
The structural elucidation of 3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid requires a systematic and integrated analytical approach. By combining elemental analysis and high-resolution mass spectrometry to establish the molecular formula, FTIR to identify key functional groups, and a suite of 1D and 2D NMR experiments to map the atomic connectivity, an unambiguous and scientifically rigorous structural assignment can be achieved. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently characterize this and other novel chemical entities, ensuring data integrity and advancing the fields of chemical synthesis and drug discovery.
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